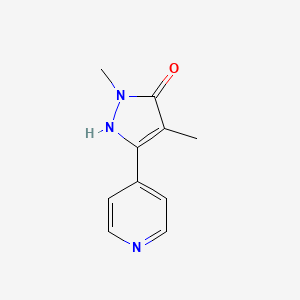
N'-(4-Propoxyphenyl)-5-methyl-5,6-dihydrouracil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(4-Propoxyphenyl)-5-methyl-5,6-dihydrouracil is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a propoxyphenyl group attached to a dihydrouracil core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Propoxyphenyl)-5-methyl-5,6-dihydrouracil typically involves a multi-step process. One common method includes the reaction of 4-propoxyphenylamine with methyl acetoacetate under acidic conditions to form an intermediate. This intermediate is then cyclized to produce the desired dihydrouracil derivative. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of N’-(4-Propoxyphenyl)-5-methyl-5,6-dihydrouracil may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N’-(4-Propoxyphenyl)-5-methyl-5,6-dihydrouracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the propoxyphenyl group can be substituted with other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
N’-(4-Propoxyphenyl)-5-methyl-5,6-dihydrouracil has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N’-(4-Propoxyphenyl)-5-methyl-5,6-dihydrouracil involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. For example, it has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways and proteins involved in cell survival and proliferation.
類似化合物との比較
Similar Compounds
- N-(4-Propoxyphenyl)-5-methyl-5,6-dihydrouracil
- N-(4-Propoxyphenyl)-5-methyluracil
- N-(4-Propoxyphenyl)-5,6-dihydrouracil
Uniqueness
N’-(4-Propoxyphenyl)-5-methyl-5,6-dihydrouracil is unique due to its specific substitution pattern and the presence of the propoxyphenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
| 62554-12-5 | |
分子式 |
C15H20N2O3 |
分子量 |
276.33 g/mol |
IUPAC名 |
5-methyl-1-[(4-propoxyphenyl)methyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C15H20N2O3/c1-3-8-20-13-6-4-12(5-7-13)10-17-9-11(2)14(18)16-15(17)19/h4-7,11H,3,8-10H2,1-2H3,(H,16,18,19) |
InChIキー |
FUOJSAGKFGAMRV-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC=C(C=C1)CN2CC(C(=O)NC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


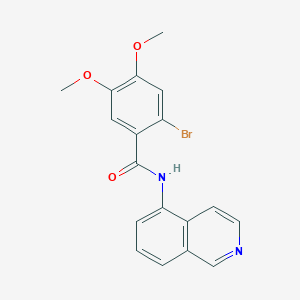
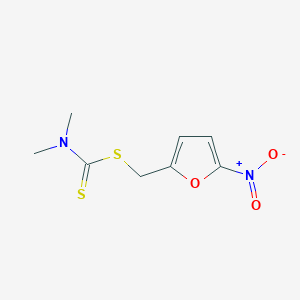

![Isoxazole, 5-[2-methoxy-2-(4-nitrophenyl)ethyl]-3-methyl-](/img/structure/B12903120.png)
![1-Chloro-4-(2-thioxobenzo[d]oxazol-3(2H)-yl)but-3-en-2-one](/img/structure/B12903122.png)
![3-(3-(2,3-Dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12903125.png)
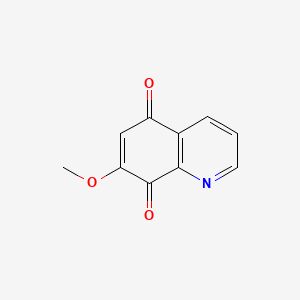
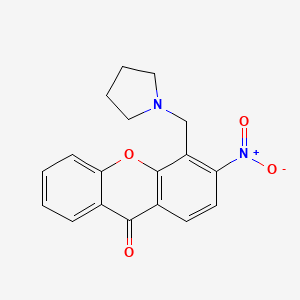
![1,3-Benzenediol, 4-[1-(4-bromophenyl)-6-hydroxy-1H-indazol-3-yl]-](/img/structure/B12903158.png)
